Bis-T-23: A Technical Guide for Researchers
Bis-T-23: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Therapeutic Agent
Bis-T-23, also known as AG1717, is a synthetic, cell-permeable tyrphostin derivative that has garnered significant interest in the scientific community for its dual-action therapeutic potential.[1][2][3] Initially identified as an inhibitor of HIV-1 integrase, subsequent research has revealed its potent activity as a promoter of actin-dependent dynamin oligomerization.[1][3][4] This latter mechanism has shown considerable promise in the context of chronic kidney disease (CKD), where it acts to stabilize the actin cytoskeleton in podocytes, the specialized cells of the kidney's filtration barrier.[1][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of Bis-T-23, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
A summary of the known chemical and physicochemical properties of Bis-T-23 is presented in Table 1. It is noteworthy that certain experimental data, such as melting point, boiling point, and pKa, are not widely reported in the scientific literature.
Table 1: Chemical and Physicochemical Properties of Bis-T-23
| Property | Value | Source(s) |
| IUPAC Name | (2E,2'E)-N,N'-(propane-1,3-diyl)bis(2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide) | [7][8] |
| Synonyms | AG1717, Ryngo 1-23 | [1][7] |
| CAS Number | 171674-76-3 | [7][8] |
| Chemical Formula | C23H20N4O8 | [8] |
| Molecular Weight | 480.43 g/mol | [8] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO | [4][9] |
| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported |
Pharmacological Properties and Mechanism of Action
Bis-T-23 exhibits a dual pharmacological profile, acting as both an HIV-1 integrase inhibitor and a modulator of the actin cytoskeleton through its effects on dynamin.
Table 2: Pharmacological Properties of Bis-T-23
| Property | Description | Source(s) |
| Primary Targets | HIV-1 Integrase, Dynamin | [1][3][4] |
| Mechanism of Action | 1. HIV-1 Integrase Inhibition: Inhibits the strand transfer step of viral DNA integration into the host genome. 2. Dynamin Oligomerization Promotion: Promotes the actin-dependent oligomerization of dynamin, leading to increased actin polymerization and stabilization of the actin cytoskeleton. | [1][4][5][6] |
| Reported Biological Activities | - Inhibition of HIV-1 replication. - Amelioration of proteinuria in animal models of chronic kidney disease. - Restoration of podocyte foot process structure. - Reduction of mesangial matrix expansion in the glomerulus. | [1][4] |
| In Vitro Potency | - HIV-1 Integrase Inhibition: IC50 of 0.18 µM for the strand transfer reaction. | [4] |
| In Vivo Efficacy | - Chronic Kidney Disease Models: Intraperitoneal administration of 20-40 mg/kg has been shown to reduce proteinuria in rodent models. | [4] |
Signaling Pathway: Dynamin-Actin Cytoskeleton Regulation in Podocytes
The therapeutic effects of Bis-T-23 in the context of chronic kidney disease are primarily attributed to its ability to modulate the actin cytoskeleton in podocytes. In healthy podocytes, a dynamic and highly organized actin cytoskeleton is essential for maintaining the intricate structure of the foot processes, which form the final barrier to protein filtration in the kidney glomerulus. In many forms of CKD, this actin cytoskeleton becomes dysregulated, leading to foot process effacement and proteinuria.
Bis-T-23 intervenes in this process by promoting the oligomerization of dynamin, a large GTPase, in an actin-dependent manner. This oligomerization enhances actin polymerization and cross-linking, thereby stabilizing the actin filaments and restoring the normal architecture of the podocyte foot processes. This, in turn, improves the integrity of the glomerular filtration barrier and reduces the leakage of protein into the urine.
Caption: Signaling pathway of Bis-T-23 in podocytes.
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and specific biological assays of Bis-T-23 are not extensively published, this section outlines the general methodologies based on available literature.
HIV-1 Integrase Strand Transfer Assay (General Methodology)
This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
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Principle: A donor DNA substrate, mimicking the HIV-1 long terminal repeat (LTR), is incubated with recombinant HIV-1 integrase. In the presence of a target DNA substrate, the integrase catalyzes the insertion of the donor DNA into the target DNA. The inhibition of this process is measured.
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General Procedure:
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Immobilize a biotinylated donor DNA substrate onto a streptavidin-coated microplate.
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Add recombinant HIV-1 integrase, which binds to the donor DNA.
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Introduce the test compound (e.g., Bis-T-23) at various concentrations.
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Add a labeled (e.g., with digoxin or a fluorescent tag) target DNA substrate.
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Allow the strand transfer reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
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Wash the plate to remove unbound reagents.
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Detect the integrated target DNA using an antibody-enzyme conjugate (e.g., anti-digoxin-HRP) and a suitable substrate, or by fluorescence measurement.
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Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the strand transfer activity by 50%.
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In Vitro Dynamin Oligomerization and GTPase Activity Assay (General Methodology)
This assay assesses the effect of a compound on the self-assembly of dynamin and its enzymatic activity.
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Principle: Dynamin's GTPase activity is significantly stimulated upon its self-assembly into oligomeric rings and helices. This can be measured by quantifying the rate of GTP hydrolysis.
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General Procedure for GTPase Activity:
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Purified recombinant dynamin is incubated in a reaction buffer.
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The test compound (e.g., Bis-T-23) is added to the reaction.
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The reaction is initiated by the addition of GTP.
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The rate of GTP hydrolysis is measured over time by detecting the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay) or a fluorescence-based assay.
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An increase in the rate of GTP hydrolysis in the presence of the compound suggests the promotion of dynamin oligomerization.
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-
General Procedure for Oligomerization (Sedimentation Assay):
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Incubate purified dynamin with or without the test compound under conditions that favor oligomerization.
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Centrifuge the samples at high speed to pellet the oligomerized dynamin.
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Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to quantify the amount of dynamin in each fraction. An increase in the amount of dynamin in the pellet fraction in the presence of the compound indicates promotion of oligomerization.
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Conclusion
Bis-T-23 is a molecule with significant therapeutic promise, stemming from its well-defined dual mechanisms of action. Its ability to inhibit HIV-1 integrase and, perhaps more notably, to promote the stabilization of the actin cytoskeleton in podocytes through dynamin oligomerization, positions it as a valuable tool for research in virology and nephrology. While further studies are needed to fully elucidate its physicochemical properties and to develop detailed, standardized protocols for its synthesis and bioactivity assessment, the existing body of evidence strongly supports its continued investigation as a potential therapeutic agent for chronic kidney disease and HIV infection. This technical guide provides a solid foundation for researchers embarking on studies involving this intriguing compound.
References
- 1. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-T-23 | Ryngo 1-23 supplier | CAS No: 171674-76-3 | AOBIOUS [aobious.com]
- 8. medkoo.com [medkoo.com]
- 9. Bis-T-23 | HIV Protease | TargetMol [targetmol.com]
